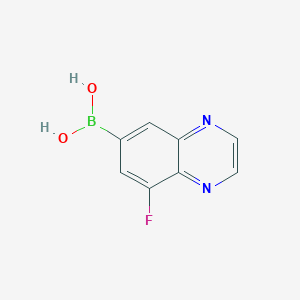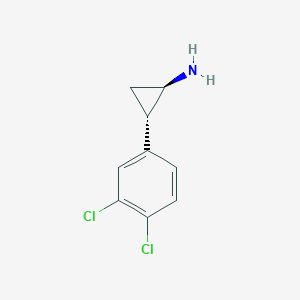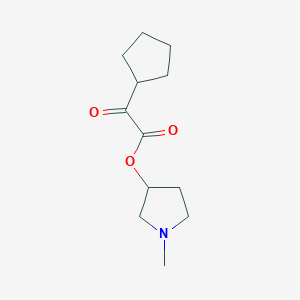
1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate is a chemical compound with the molecular formula C18H25NO3. It is known for its applications in pharmaceutical research and as a reference standard in various analytical methods. This compound is often used in the study of respiratory drugs and bronchodilators .
Vorbereitungsmethoden
The synthesis of 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate involves several steps. One common method includes the reaction of 1-methylpyrrolidine with cyclopentylglycolic acid under specific conditions to form the desired ester. The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Wissenschaftliche Forschungsanwendungen
1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of respiratory drugs.
Medicine: Research into its pharmacological properties helps in the development of new bronchodilators and other respiratory medications.
Industry: It is used in the quality control of pharmaceutical products to ensure consistency and efficacy
Wirkmechanismus
The mechanism of action of 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate involves its interaction with specific molecular targets in the body. It is believed to act on the respiratory system by binding to receptors that regulate bronchial muscle contraction, leading to bronchodilation. The exact molecular pathways and targets are still under investigation, but it is known to influence the autonomic nervous system .
Vergleich Mit ähnlichen Verbindungen
1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate is similar to other compounds in the glycopyrrolate family, such as glycopyrronium bromide. it is unique in its specific ester structure, which may confer different pharmacokinetic and pharmacodynamic properties. Similar compounds include:
- Glycopyrronium bromide
- Glycopyrrolate
- 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate .
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H19NO3 |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
(1-methylpyrrolidin-3-yl) 2-cyclopentyl-2-oxoacetate |
InChI |
InChI=1S/C12H19NO3/c1-13-7-6-10(8-13)16-12(15)11(14)9-4-2-3-5-9/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
LLUDSYHDSCJHAS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C1)OC(=O)C(=O)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



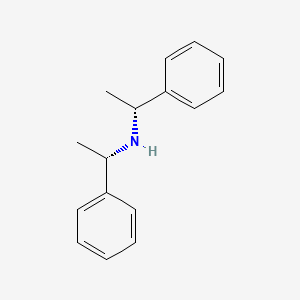
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13350233.png)
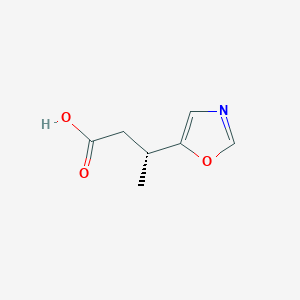
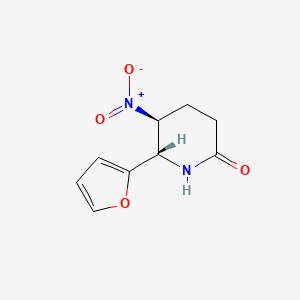
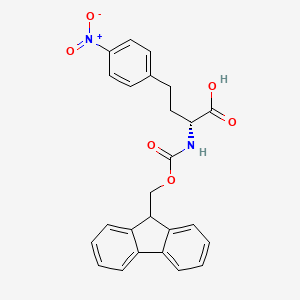
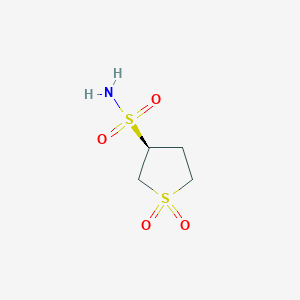
![3-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13350250.png)
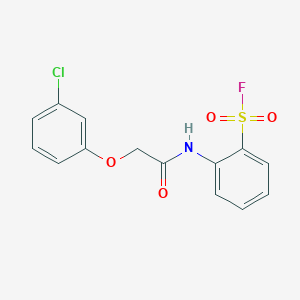
![Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13350282.png)


